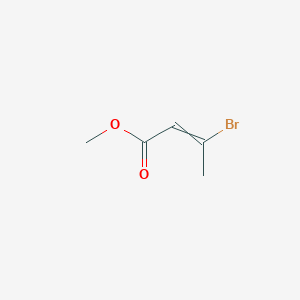
Methyl 3-bromobut-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-bromobut-2-enoate is an organic compound with the molecular formula C5H7BrO2 It is a brominated ester that features a double bond and a bromine atom attached to the carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 3-bromobut-2-enoate can be synthesized through several methods. One common approach involves the bromination of methyl crotonate. The reaction typically uses bromine (Br2) in the presence of a solvent like carbon tetrachloride (CCl4) under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3-bromobut-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines, leading to the formation of different substituted products.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophiles: Hydroxide ions, amines, and other nucleophiles are commonly used in substitution reactions.
Electrophiles: Hydrogen halides and halogens are used in addition reactions.
Bases: Strong bases like sodium hydroxide (NaOH) are used in elimination reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted esters can be formed.
Addition Products: Dihalogenated or halogenated esters are typical products of addition reactions.
Elimination Products: Alkenes are the primary products of elimination reactions.
Aplicaciones Científicas De Investigación
Methyl 3-bromobut-2-enoate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies involving enzyme inhibition and protein modification due to its reactive bromine atom.
Material Science: It is utilized in the development of new materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of methyl 3-bromobut-2-enoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the double bond in the molecule make it highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparación Con Compuestos Similares
Methyl 2-bromobut-2-enoate: Similar in structure but with the bromine atom at a different position.
Methyl 4-bromobut-2-enoate: Another brominated ester with a different carbon chain length and position of the bromine atom.
Uniqueness: Methyl 3-bromobut-2-enoate is unique due to its specific reactivity profile, which makes it suitable for selective chemical transformations. Its position of the bromine atom and the double bond allows for unique reaction pathways compared to its isomers and other brominated esters .
Propiedades
Número CAS |
55651-37-1 |
|---|---|
Fórmula molecular |
C5H7BrO2 |
Peso molecular |
179.01 g/mol |
Nombre IUPAC |
methyl 3-bromobut-2-enoate |
InChI |
InChI=1S/C5H7BrO2/c1-4(6)3-5(7)8-2/h3H,1-2H3 |
Clave InChI |
JPLHFWSHCZVVDR-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC(=O)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


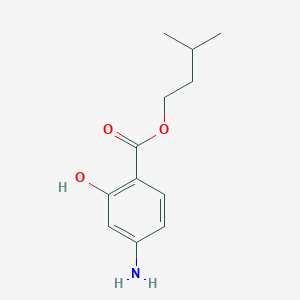
![2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-5-isocyanato-1,3-thiazole](/img/structure/B14646325.png)
![2,5,8,11-Tetraoxa-16-azabicyclo[10.3.1]hexadeca-1(16),12,14-triene](/img/structure/B14646336.png)
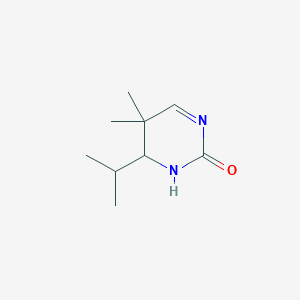

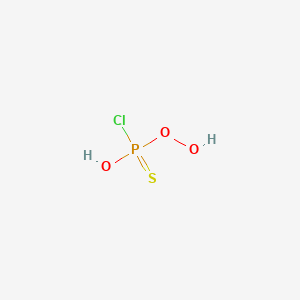
![Bicyclo[4.1.0]heptane, 7-methylene-](/img/structure/B14646353.png)
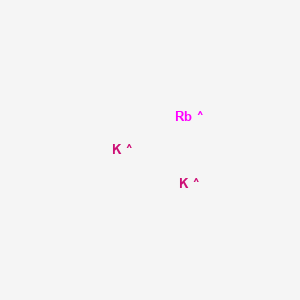
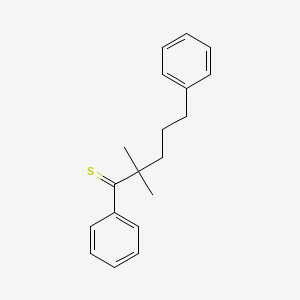
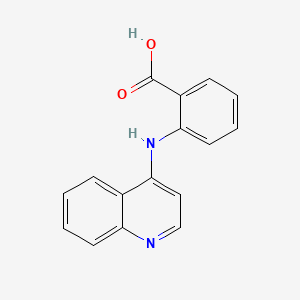
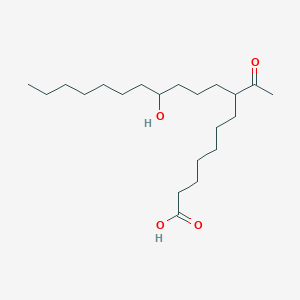
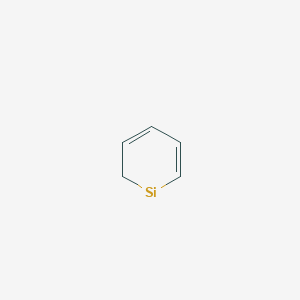
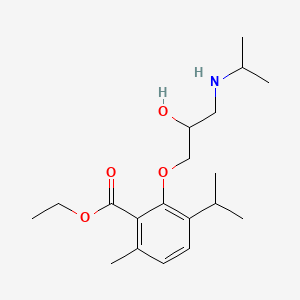
![N-[3-(Methylsulfanyl)propyl]acetamide](/img/structure/B14646391.png)
